5,7-Dimethylfuro[2,3-c]pyridine
Overview
Description
3’-Uridinemonophosphate, also known as uridine 3’-monophosphate, is a nucleotide that plays a crucial role in the synthesis of ribonucleic acid (RNA). It consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil. This compound is essential for various biological processes, including the synthesis of RNA and the regulation of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Uridinemonophosphate is synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly efficient, with the enzyme increasing the reaction rate by a factor of 10^17 compared to the uncatalyzed reaction.
Industrial Production Methods: In industrial settings, 3’-Uridinemonophosphate is produced using microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme orotidylate decarboxylase, which facilitates the conversion of orotidine 5’-monophosphate to 3’-Uridinemonophosphate .
Chemical Reactions Analysis
Types of Reactions: 3’-Uridinemonophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-Uridinemonophosphate can lead to the formation of uridine diphosphate, while reduction can result in the formation of uridine .
Scientific Research Applications
3’-Uridinemonophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of RNA and other nucleotides.
Biology: It plays a crucial role in cellular metabolism and the regulation of gene expression.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of dietary supplements and as a flavor enhancer in food products
Mechanism of Action
The mechanism of action of 3’-Uridinemonophosphate involves its incorporation into RNA during the process of transcription. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for the synthesis of RNA, which in turn regulates gene expression and cellular metabolism .
Comparison with Similar Compounds
Uridine 5’-monophosphate: Similar in structure but with the phosphate group attached to the 5’ carbon of the ribose.
Cytidine monophosphate: Contains the nucleobase cytosine instead of uracil.
Adenosine monophosphate: Contains the nucleobase adenine instead of uracil
Uniqueness: 3’-Uridinemonophosphate is unique due to its specific role in the synthesis of RNA and its involvement in various metabolic pathways. Its ability to be efficiently synthesized through enzymatic reactions makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
5,7-dimethylfuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)7(2)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERJILRUAXUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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